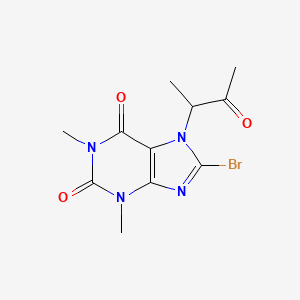

8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Description

8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at positions 1, 3, 7, and 8 of the purine core. The 1- and 3-methyl groups contribute to lipophilicity, while the 7-(3-oxobutan-2-yl) substituent introduces a ketone-functionalized alkyl chain, enabling further derivatization or hydrogen-bonding interactions .

This compound is synthesized via multi-step protocols, often starting with alkylation of 8-bromo-1,3-dimethylpurine-2,6-dione intermediates. For example, alkylation at position 7 with ethyl 4-bromobutanoate under refluxing acetone with K₂CO₃ and TEBA catalyst yields intermediates that are hydrolyzed or condensed to form target derivatives .

Properties

IUPAC Name |

8-bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O3/c1-5(6(2)17)16-7-8(13-10(16)12)14(3)11(19)15(4)9(7)18/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHNXMHBDSXSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine followed by alkylation with 3-oxobutan-2-yl bromide. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a structured comparison:

Key Findings from Comparative Studies

PDE Inhibition :

- The target compound and its analogs (e.g., 145, 832) exhibit pan-PDE inhibition, with IC₅₀ values comparable to or lower than theophylline. The 8-bromo group enhances binding to PDE4B/PDE7A catalytic sites compared to 8-methoxy or 8-alkoxy derivatives .

- Compound 145 shows >10-fold increased potency over early hits, attributed to optimal substitution at positions 7 (butanamide) and 8 (butoxy) .

Anti-Fibrotic and Anti-Inflammatory Effects :

- The target compound reduces TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) by inhibiting Smad-2 phosphorylation, similar to compound 145 .

- 8-Methoxy derivatives (e.g., compound 3) suppress TNF-α production in endotoxemia models but lack direct antioxidant activity .

Metabolic Stability :

- 8-Bromo derivatives generally exhibit higher metabolic stability than 8-methoxy analogs. For instance, 8-methoxy compound 3 undergoes biotransformation in Cunninghamella models, while brominated analogs remain stable .

Synthetic Yields and Feasibility :

- 8-Bromo-7-alkyl derivatives (e.g., 7-benzyl, 7-pentyl) are synthesized in high yields (up to 96%) via alkylation with K₂CO₃/TEBA, whereas amination or hydrazide formation (e.g., compound 832) yields 32–83% .

Biological Activity

8-Bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a purine derivative notable for its unique structural features, including a bromine atom at the 8-position and a 3-oxobutan-2-yl side chain at the 7-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism.

The molecular formula of this compound is C11H13BrN4O3, with a molar mass of approximately 329.15 g/mol. The structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 19977-32-3 |

| Molecular Formula | C11H13BrN4O3 |

| Molar Mass | 329.15 g/mol |

The primary biological activity of this compound involves its interaction with DPP-IV. Inhibition of this enzyme can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose tolerance. This mechanism suggests potential therapeutic applications in the management of type 2 diabetes.

DPP-IV Inhibition

Research indicates that this compound exhibits significant DPP-IV inhibitory activity. In vitro studies have demonstrated that this compound can effectively lower blood glucose levels by enhancing insulin sensitivity through its action on the DPP-IV enzyme.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar purine derivatives:

| Compound Name | DPP-IV Inhibition Activity | Unique Features |

|---|---|---|

| 8-Bromo-3-methylxanthine | Moderate | Precursor in synthesis |

| Linagliptin | High | Marketed drug with complex structure |

| 8-Bromo-7-(but-2-yne)-3-methylpurine | Low | Different side chain |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Purity : The compound can be synthesized through bromination of 1,3-dimethylxanthine followed by alkylation with 3-oxobutan-2-yl bromide. This method yields high purity (99.9%) and excellent yields (up to 98%) .

- In Vivo Studies : Animal models have shown that administration of this compound results in significant reductions in blood glucose levels compared to control groups. These findings suggest its potential as a therapeutic agent for diabetes management.

Q & A

Basic: What are the optimal synthetic routes for 8-bromo-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione?

The synthesis typically involves sequential functionalization of the purine core. A common method includes nucleophilic substitution at the 8-position using brominating agents (e.g., NBS) under inert conditions, followed by alkylation at the 7-position with 3-oxobutan-2-yl derivatives. Key steps require controlled temperatures (10–25°C) and polar aprotic solvents like DMF, with potassium carbonate as a base to achieve yields >95% . Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).

Methodological Tip: Optimize reaction time and stoichiometry to minimize side products like over-alkylation or debromination.

Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

Discrepancies may arise from tautomerism or residual solvents. For example, ¹H-NMR might show unexpected splitting due to the keto-enol equilibrium of the 3-oxobutan-2-yl group. Confirm the dominant tautomer using ¹³C-NMR (carbonyl signals at ~200 ppm) and compare with computational predictions (DFT calculations). Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference from bromine (e.g., M+2 peak ratio ~1:1 for ⁷⁹Br/⁸¹Br) .

Data Contradiction Analysis: If HRMS matches but NMR deviates, consider dynamic effects in solution or crystallize the compound for X-ray diffraction.

Basic: What purification techniques are recommended for isolating high-purity 8-bromo-1,3-dimethyl derivatives?

Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For challenging separations (e.g., diastereomers from the 3-oxobutan-2-yl group), use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns). Recrystallization from acetone/DCM (1:3) improves purity (>99% by HPLC) .

Critical Note: Avoid prolonged exposure to moisture, as the oxo group may hydrate, altering reactivity .

Advanced: How does the 3-oxobutan-2-yl substituent influence the compound’s biological activity compared to other alkyl chains?

The 3-oxobutan-2-yl group enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes (e.g., kinases). Comparative studies with 7-but-2-ynyl or 7-(2-chlorobenzyl) analogs show ~10-fold higher inhibitory potency against PI3K isoforms due to improved binding to the ATP pocket. Use molecular docking (AutoDock Vina) to map interactions and validate with mutagenesis assays (e.g., Cys-to-Ser mutations) .

Structure-Activity Insight: Replace the oxo group with ester or amide moieties to modulate selectivity and reduce off-target effects.

Basic: What are the stability considerations for long-term storage of this compound?

Store under inert gas (argon) at 2–8°C in amber vials to prevent photodegradation. Stability studies indicate <5% decomposition over 12 months when protected from humidity. Monitor via periodic HPLC (retention time shifts indicate degradation) .

Pro Tip: Lyophilize the compound for improved thermal stability (>40°C).

Advanced: How can computational methods guide the optimization of reaction conditions for scale-up?

Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., bromination at C8). Pair with cheminformatics tools (Schrödinger’s QikProp) to predict solubility and miscibility with solvents like DMF or THF. For example, simulations reveal that increasing DMF volume by 20% reduces aggregation during alkylation, improving yield by 12% .

Case Study: A Bayesian optimization workflow reduced trial runs by 50% in a Merck & Co. aryl halide library synthesis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- FTIR: Confirm carbonyl stretches (1697–1656 cm⁻¹ for purine-dione and 3-oxobutan-2-yl groups) .

- ¹H/¹³C-NMR: Assign methyl groups (δ ~3.3 ppm for N-CH₃) and the oxo-butyl chain (δ ~4.1 ppm for CH-O) .

- HRMS: Verify molecular ion [M+H]⁺ at m/z 297.112 (theoretical) .

Pitfall Alert: Bromine’s quadrupole moment may broaden NMR signals; use higher magnetic field strengths (≥500 MHz).

Advanced: What strategies resolve low reproducibility in biological assays (e.g., enzyme inhibition)?

Inconsistent results may stem from compound aggregation or redox activity. Mitigate by:

Adding detergents (0.01% Tween-80) to prevent aggregation.

Conducting kinetic assays under anaerobic conditions to rule out oxidation of the oxobutan-2-yl group.

Validating with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Contradiction Resolution: If IC₅₀ varies >2-fold between labs, check DMSO purity (<0.1% water) and cell passage number.

Basic: How is the purity of the final compound quantified?

Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Calibrate against a certified reference standard. Acceptable purity for biological testing is ≥95% (area normalization) .

Advanced Variant: LC-MS with charged aerosol detection (CAD) improves accuracy for non-UV-active impurities.

Advanced: What mechanistic insights explain the compound’s selectivity for purinergic receptors over adenosine receptors?

The 8-bromo group sterically blocks adenosine receptor binding, while the 3-oxobutan-2-yl chain forms hydrogen bonds with purinergic receptor residues (e.g., Tyr-100 in P2X7). Confirm via alanine-scanning mutagenesis and competitive binding assays with ¹⁴C-labeled ATP .

Experimental Design: Use radioligand displacement assays (³H-ATP) to measure Ki values and compare with docking poses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.